5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one
Description
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one is an organic compound featuring a 1,3-benzodioxole moiety (a bicyclic structure with two oxygen atoms in a fused benzene ring) attached to a hexenone backbone. The hexenone chain includes a methyl group at position 5 and a ketone group at position 3. The 1,3-benzodioxole group is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets due to its electron-rich aromatic system .
However, its pharmacological profile may differ from amine-containing benzodioxole derivatives like MDMA due to the absence of a basic nitrogen atom .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-10(2)7-12(15)5-3-11-4-6-13-14(8-11)17-9-16-13/h3-6,8,10H,7,9H2,1-2H3 |
InChI Key |
GEJXZHXZIPMRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isobutyl Ionone (5-Methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)-1-hexen-3-one)
- Molecular Formula : C₁₆H₂₆O
- Key Features : Replaces the benzodioxole group with a 2,6,6-trimethylcyclohexene moiety.
- Applications : Widely used in perfumery for its floral-woody odor. The cyclohexene ring enhances hydrophobicity, making it suitable for fragrance formulations .
- This difference likely alters solubility and biological activity .
Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)
- Molecular Formula: C₁₂H₁₅NO₃
- Key Features: Contains a benzodioxole group but with an ethylamino-propanone chain instead of a hexenone backbone.
- Applications : A psychoactive stimulant with serotonin-releasing effects. The amine group enables interaction with neurotransmitter transporters .
- Comparison : The absence of an amine in the target compound likely eliminates stimulant properties, highlighting the critical role of functional groups in bioactivity .
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
- Molecular Formula : C₁₃H₁₂O₄
- Key Features : Incorporates a cyclohexanedione ring fused to benzodioxole.
- Applications : Serves as a diketone intermediate in organic synthesis. The dual ketone groups enhance reactivity in cyclization reactions .
- Comparison: The hexenone chain in the target compound provides a conjugated enone system, which may influence redox properties and electrophilic reactivity compared to the saturated diketone .
Pharmacological and Industrial Relevance
- Fragrance Chemistry: The conjugated enone system in the target compound may contribute to UV absorption, a trait exploited in sunscreen agents or photoactive materials .
Data Table: Comparative Analysis of Key Compounds
*Inferred values based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
